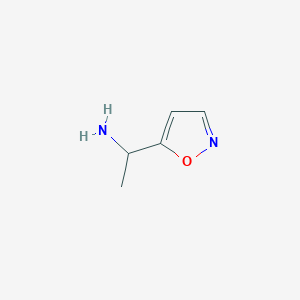

1-ISOXAZOL-5-YL-ETHYLAMINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUDZFNGAFNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695822 | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933721-75-6 | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Isoxazol-5-yl-ethylamine

Introduction: The Significance of a Versatile Chiral Building Block

1-Isoxazol-5-yl-ethylamine is a crucial chiral amine and a valuable intermediate in the landscape of modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive primary amine tethered to an isoxazole heterocycle, makes it a sought-after building block for synthesizing complex bioactive molecules. The isoxazole ring itself is a well-regarded pharmacophore, known to participate in various biological interactions, while the chiral ethylamine side chain allows for stereospecific interactions with biological targets. Consequently, this compound serves as a key component in the development of novel therapeutics, particularly in the realm of neuropharmacology where it aids in modulating neurotransmitter systems.[1]

This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural outlines to dissect the underlying chemical principles, justify methodological choices, and present detailed, actionable protocols. The focus is on robust and scalable methods, including a critical examination of achieving stereochemical control, which is often paramount for pharmacological efficacy.

Strategic Overview: A Retrosynthetic Approach

To logically devise synthetic routes, we begin with a retrosynthetic analysis of the target molecule. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.

The primary disconnection points for this compound are the C-N bond of the amine and the C-C bond connecting the ethyl group to the isoxazole ring. This analysis reveals two principal and highly effective strategies:

-

Route A: C-N Bond Formation via Reductive Amination. This is arguably the most direct approach, starting from the corresponding ketone, 5-acetylisoxazole. The C-N bond is formed by creating an imine or oxime intermediate, which is then reduced to the target amine.

-

Route B: Asymmetric Synthesis. Given the chirality of the target molecule, developing an enantioselective synthesis is of high importance for pharmaceutical applications. This can be achieved through the asymmetric reduction of an intermediate or the use of chiral auxiliaries.

Figure 1. Retrosynthetic analysis via C-N bond disconnection.

Route 1: Synthesis via Reductive Amination of 5-Acetylisoxazole

This strategy is a cornerstone of amine synthesis due to its reliability and operational simplicity.[2] The process involves a two-step, one-pot reaction where the ketone (5-acetylisoxazole) is first condensed with an ammonia source to form an imine intermediate, which is immediately reduced in situ to the desired primary amine.

Mechanism and Rationale

The reaction proceeds through the nucleophilic attack of ammonia on the carbonyl carbon of 5-acetylisoxazole, followed by dehydration to form a transient imine. This imine is then selectively reduced. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger agents like sodium borohydride (NaBH₄).

-

Why NaBH(OAc)₃ is often superior: Sodium triacetoxyborohydride is a milder and more selective reducing agent.[3] It is particularly effective at reducing protonated imines under weakly acidic conditions (often using acetic acid as a catalyst), while being slow to reduce the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields of the desired amine. Catalytic hydrogenation over palladium or platinum is another effective, "green" alternative for the reduction step.[4]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Novel enamine derivatives of 5,6-dihydro-2'-deoxyuridine formed in reductive amination of 5-formyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Isoxazol-5-yl)ethylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(isoxazol-5-yl)ethylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, explore plausible synthetic routes, and discuss its reactivity and potential applications, offering insights grounded in established chemical principles.

Core Chemical Properties and Structural Elucidation

1-(Isoxazol-5-yl)ethylamine is a primary amine featuring an isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in a multitude of biologically active compounds. The ethylamine substituent at the 5-position of the isoxazole ring introduces a chiral center, leading to the existence of (R) and (S) enantiomers, each potentially exhibiting distinct pharmacological profiles. The hydrochloride salt is a common form for handling and formulation.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₅H₈N₂O | Based on its chemical structure. |

| Molecular Weight | 112.13 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Typical for small amine compounds. |

| Boiling Point | Estimated to be in the range of 150-200 °C | Based on similarly sized ethylamine and isoxazole derivatives. |

| Solubility | The free base is expected to have moderate solubility in organic solvents (e.g., ethanol, dichloromethane) and limited solubility in water. The hydrochloride salt should exhibit good water solubility. | The amine group allows for hydrogen bonding, while the isoxazole ring contributes some polarity. Salt formation significantly increases aqueous solubility. |

| pKa | Estimated to be around 9-10 for the protonated amine | Typical for primary alkylamines. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 1-(isoxazol-5-yl)ethylamine. Below are the expected spectroscopic signatures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the chirality and the coupling between protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~1.5 | Doublet | -CH₃ | Coupling to the methine proton. |

| ~2.0-3.0 | Broad Singlet | -NH₂ | Exchangeable protons, chemical shift can vary with solvent and concentration. |

| ~4.5 | Quartet | -CH(NH₂) | Coupling to the methyl and methine protons. |

| ~6.5 | Doublet | Isoxazole H-4 | Coupling to the isoxazole H-3. |

| ~8.3 | Doublet | Isoxazole H-3 | Deshielded due to proximity to electronegative oxygen and nitrogen atoms. |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~22 | -CH₃ | Aliphatic carbon. |

| ~50 | -CH(NH₂) | Aliphatic carbon attached to nitrogen. |

| ~100 | Isoxazole C-4 | Shielded carbon in the isoxazole ring. |

| ~150 | Isoxazole C-3 | Deshielded carbon adjacent to nitrogen. |

| ~170 | Isoxazole C-5 | Deshielded carbon attached to the ethylamine group and adjacent to oxygen. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400-3200 | N-H stretch | Characteristic of a primary amine (two bands expected). |

| 3150-3100 | C-H stretch (aromatic) | C-H bonds of the isoxazole ring. |

| 2980-2850 | C-H stretch (aliphatic) | C-H bonds of the ethyl group. |

| 1620-1580 | C=N stretch | Isoxazole ring vibration. |

| 1470-1430 | C=C stretch | Isoxazole ring vibration. |

| 1150-1020 | C-O stretch | Isoxazole ring vibration. |

Synthesis and Reactivity

The synthesis of 1-(isoxazol-5-yl)ethylamine can be approached through several established methodologies in heterocyclic chemistry. A plausible and efficient route involves the formation of an intermediate oxime followed by reduction.

Proposed Synthetic Pathway

A logical synthetic approach would start from a readily available precursor, such as a β-ketoester, to construct the isoxazole ring, followed by functional group manipulations to introduce the ethylamine side chain.

A [label="Ethyl Acetoacetate + Hydroxylamine"]; B [label="3-Methylisoxazol-5(4H)-one"]; C [label="Condensation with Acetaldehyde"]; D [label="5-(1-Hydroxyethylidene)-3-methylisoxazol-4(5H)-one"]; E [label="Reduction (e.g., NaBH4)"]; F [label="5-(1-Hydroxyethyl)-3-methylisoxazol-4(5H)-one"]; G [label="Mesylation/Toxylation"]; H [label="Intermediate"]; I [label="Amination (e.g., NaN3 then reduction, or direct amination)"]; J [label="1-(3-Methylisoxazol-5-yl)ethylamine"];

A -> B [label="Cyclization"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Proposed synthetic pathway for 1-(isoxazol-5-yl)ethylamine.

Experimental Protocol: Synthesis via Oxime Reduction

This protocol outlines a common and reliable method for the synthesis of primary amines from ketones.

Step 1: Synthesis of 1-(Isoxazol-5-yl)ethanone

-

Reaction Setup: To a solution of a suitable isoxazole precursor (e.g., isoxazole-5-carboxylic acid) in an appropriate solvent (e.g., dry THF), add a Grignard reagent such as methylmagnesium bromide at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 1-(isoxazol-5-yl)ethanone.

Step 2: Oximation of 1-(Isoxazol-5-yl)ethanone

-

Reaction Setup: Dissolve 1-(isoxazol-5-yl)ethanone in ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate.

-

Reaction Execution: Reflux the mixture for several hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water. The oxime product may precipitate or can be extracted with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Step 3: Reduction of 1-(Isoxazol-5-yl)ethanone Oxime

-

Reaction Setup: Dissolve the oxime in a suitable solvent (e.g., ethanol or acetic acid).

-

Reaction Execution: Add a reducing agent such as zinc dust in acetic acid, or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.

-

Work-up: After the reaction is complete, filter off the catalyst (if used). Neutralize the reaction mixture and extract the product with an organic solvent. The crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Chemical Reactivity and Stability

The isoxazole ring is generally considered an aromatic and relatively stable heterocycle.[1] However, its stability can be influenced by substituents and reaction conditions.

-

Stability: 3,5-Disubstituted isoxazoles exhibit considerable stability towards oxidizing agents, as well as acidic and basic conditions.[1] The N-O bond is the most labile part of the ring and can be cleaved under reductive conditions, such as catalytic hydrogenation, which would lead to the formation of a β-aminoenone.[1] Studies on the isoxazole-containing drug leflunomide have shown that the ring can undergo cleavage under basic conditions, with the rate increasing with temperature.[2]

-

Reactivity: The primary amine group of 1-(isoxazol-5-yl)ethylamine is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and formation of Schiff bases. The isoxazole ring itself can participate in electrophilic substitution reactions, although it is generally less reactive than benzene.

Applications in Drug Discovery and Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications.[1][3] Derivatives of isoxazole have shown anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[4]

1-(Isoxazol-5-yl)ethylamine serves as a valuable chiral building block for the synthesis of more complex molecules. Its primary amine handle allows for the straightforward introduction of this pharmacologically relevant heterocycle into larger molecular frameworks. This is particularly useful in the generation of compound libraries for high-throughput screening in drug discovery campaigns. The presence of the isoxazole ring can influence the pharmacokinetic properties of a drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(isoxazol-5-yl)ethylamine and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for 1-(isoxazol-5-yl)ethylamine is not available, related amino-isoxazoles are known to be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

1-(Isoxazol-5-yl)ethylamine is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical properties are dictated by the interplay between the stable isoxazole ring and the reactive primary amine. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective use in research and development. The insights provided in this guide are intended to support the endeavors of scientists working at the forefront of chemical and pharmaceutical innovation.

References

- HETEROCYCLES, Vol. 12, No. 2, 1979.

- BenchChem, The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability, 2025.

- Capot Chemical Co., Ltd., MSDS of 3-Amino-5-methyl-isoxazole, 2008.

- Davis, J. P., et al. (1999). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 27(9), 1043-1049.

- RSC Advances, 2025, 15, 12345-12367.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. capotchem.cn [capotchem.cn]

- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the design of novel therapeutic agents.[1][4][5] The incorporation of the isoxazole moiety into a molecular structure can enhance physicochemical characteristics, improve potency, and reduce toxicity.[1][2] This guide offers a technical exploration into the multifaceted biological activities of isoxazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their primary therapeutic applications, underlying mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.

Core Biological Activities and Mechanisms of Action

Isoxazole derivatives exhibit a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][6][7] This versatility stems from the ring's ability to act as a bioisostere for other functional groups and to engage with biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking.

Anticancer Activity

The development of novel, non-toxic, and more efficient anticancer agents is an urgent need in oncology.[8][9] Isoxazole derivatives have emerged as a promising class of compounds, exerting their antitumor effects through a variety of mechanisms.[8][9][10]

Mechanisms of Action:

-

Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death in cancer cells.[8][10] This is often achieved by modulating key proteins in the apoptotic cascade, such as inhibiting anti-apoptotic proteins or activating pro-apoptotic caspases (e.g., caspase-3 and caspase-7).[10] Some derivatives may also act via DNA intercalation, binding to DNA to inhibit replication and transcription.[8]

-

Enzyme Inhibition: Isoxazole derivatives can selectively inhibit enzymes critical for cancer cell survival and proliferation. Key targets include protein kinases, topoisomerase, aromatase, and histone deacetylases (HDACs).[8][9][10]

-

Tubulin Polymerization Inhibition: Several isoxazole derivatives disrupt the formation of microtubules by inhibiting tubulin polymerization. This arrests the cell cycle in the G2/M phase, leading to apoptosis.[8][10] Their activity is often compared to the natural product Combretastatin A-4 (CA-4).[3]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended aryl rings.

| Position/Substitution | Effect on Anticancer Activity | Rationale |

| Aryl Ring Substituents | Electron-withdrawing groups (e.g., -F, -Cl, -CF3) often enhance cytotoxic activity.[8][11] | Increases the electrophilicity of the molecule, potentially enhancing interactions with nucleophilic residues in target proteins. |

| Indole Moiety | Fusing an indole ring to the isoxazole can significantly increase potency, particularly with substitutions on the indole's benzene ring.[11] | The rigid, fused system provides a specific conformation for target binding. |

| Methoxy Groups | Methoxy (-OCH3) substituents on aryl rings, particularly in configurations similar to CA-4, can enhance antimitotic activity.[3] | These groups are often critical for binding to the colchicine-binding site on tubulin. |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is a critical need for new antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[1][12][13] Several commercially available drugs, such as Sulfamethoxazole, Cloxacillin, and Flucloxacillin, feature the isoxazole core, highlighting its clinical importance.[7]

Mechanisms of Action:

-

Bacteriostatic vs. Bactericidal: Isoxazole-based antimicrobials can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[14] Bacteriostatic effects often involve the inhibition of essential metabolic pathways or protein synthesis, while bactericidal action typically targets the cell wall or membrane integrity.[14]

-

Enzyme Inhibition: A primary mechanism for antibacterial isoxazoles like sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

-

Cell Wall Synthesis Inhibition: For antifungal derivatives, a key target is the enzyme 1,3-β-D-glucan synthase, which is vital for the integrity of the fungal cell wall.[1]

Structure-Activity Relationship (SAR) Insights:

-

The presence of specific functional groups can significantly enhance antibacterial efficacy. For instance, methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, along with nitro and chlorine groups on a C-3 phenyl ring, have been shown to boost activity.[1]

-

Hybrid molecules that combine the isoxazole scaffold with other pharmacophores, like thiazole, have shown potent antitubercular and antimicrobial effects.[15]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[16][17] Isoxazole derivatives, most notably the selective COX-2 inhibitors (coxibs) like Valdecoxib, are potent anti-inflammatory agents.[1][18]

Mechanisms of Action:

-

COX-2/LOX Inhibition: The primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that synthesizes pro-inflammatory prostaglandins.[18] This selectivity avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX), reducing the production of leukotrienes.[17]

-

Cytokine Suppression: Certain isoxazoles can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages, further contributing to their anti-inflammatory profile.[17][19]

Neuroprotective and CNS Activity

The isoxazole scaffold is also prevalent in compounds designed to treat central nervous system (CNS) disorders, including neuropsychiatric and neurodegenerative diseases.[4][16]

Mechanisms of Action:

-

Receptor Modulation: Isoxazole derivatives can act as modulators for various CNS receptors. This includes acting as agonists for nicotinic acetylcholine receptors (nAChRs), which is relevant for cognitive enhancement, or as modulators for GABA-A receptors, which is important for sedative and anxiolytic effects.[16][18]

-

Enzyme Inhibition: Inhibition of enzymes like stearoyl-CoA desaturase (SCD) within the CNS is another therapeutic strategy being explored with isoxazole compounds.[16]

Key Methodologies & Experimental Protocols

The evaluation of isoxazole derivatives requires a cascade of robust and validated assays. The choice of assay is dictated by the expected biological activity and provides crucial data on potency, selectivity, and mechanism of action.

Screening Cascade for Novel Isoxazole Derivatives

A logical workflow is essential for the efficient evaluation of newly synthesized compounds. This process typically moves from high-throughput in vitro assays to more complex cell-based and finally in vivo models.

Caption: A typical screening workflow for novel isoxazole derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

Causality: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for quantifying the in vitro potency of new antibacterial or antifungal compounds.

Methodology:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the isoxazole derivative in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Case Studies: Isoxazole-Based Drugs in the Clinic

The therapeutic success of the isoxazole scaffold is validated by several FDA-approved drugs.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Valdecoxib | Anti-inflammatory (NSAID) | Selective inhibitor of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[18] |

| Leflunomide | Antirheumatic (DMARD) | Inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby blocking the proliferation of autoimmune lymphocytes.[1] |

| Sulfamethoxazole | Antibiotic (Sulfonamide) | Inhibits bacterial dihydropteroate synthase, blocking the synthesis of essential folic acid.[7] |

| Risperidone | Atypical Antipsychotic | Acts as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors in the central nervous system.[7] |

Visualization of a Key Anticancer Mechanism

Many potent isoxazole derivatives exert their anticancer effects by initiating the intrinsic pathway of apoptosis. This pathway is controlled by the Bcl-2 family of proteins and culminates in the activation of executioner caspases.

Caption: Intrinsic apoptosis pathway induced by an isoxazole derivative.

Conclusion and Future Outlook

The isoxazole scaffold is a remarkably versatile and enduringly valuable core in drug discovery.[5][6][20] Its derivatives have demonstrated a wide spectrum of potent biological activities, leading to clinically successful drugs for treating inflammation, infection, and CNS disorders. Current research continues to uncover novel anticancer agents that function through diverse mechanisms like apoptosis induction and tubulin inhibition.[21] Future trends will likely focus on developing multi-targeted therapies and leveraging the isoxazole core for personalized medicine approaches.[5][6] The continued exploration of synthetic strategies and structure-activity relationships will undoubtedly solidify the role of isoxazoles in addressing unmet medical needs for years to come.[4][5]

References

- A review of isoxazole biological activity and present synthetic techniques. (2024).

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022).

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2021). Taylor & Francis Online.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). MDPI.

- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).

- Isoxazole Derivatives as Regul

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.

- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv

- A review of isoxazole biological activity and present synthetic techniques. (2024). Research Square.

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). Scilit.

- Advances in isoxazole chemistry and their role in drug discovery. (2025).

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2017). International Journal of Comprehensive and Advanced Pharmacology.

- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2021).

- New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. (2024). Taylor & Francis Online.

- Anti-inflammatory Properties of an Isoxazole Deriv

- Anti-inflammatory evaluation of isoxazole derivatives. (2016). Scholars Research Library.

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (2025). Benchchem.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023).

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. espublisher.com [espublisher.com]

The Strategic Evolution of a Privileged Scaffold: A Technical Guide to 1-Isoxazol-5-yl-ethylamine Structural Analogs in Modern Drug Discovery

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-isoxazol-5-yl-ethylamine moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that demonstrates a remarkable capacity for interaction with a diverse range of biological targets. Its inherent physicochemical properties, including its role as a hydrogen bond acceptor and its conformational influence, make it a valuable starting point for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the structural analogs of this compound, with a particular focus on their evolution into potent and selective modulators of T-type calcium channels for the treatment of neuropathic pain. We will dissect the synthetic strategies, unearth the nuanced structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their quest for next-generation therapies. This document is designed not as a rigid template, but as a comprehensive, experience-driven narrative to guide and inspire innovation in the field.

The this compound Core: A Foundation for Neurological Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of numerous clinically successful drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties and metabolic stability. When combined with an ethylamine side chain at the 5-position, the resulting this compound scaffold emerges as a particularly compelling pharmacophore for neurological applications.[3][4] The basic amine provides a critical interaction point for numerous receptors and enzymes within the central nervous system (CNS), while the isoxazole ring system offers a synthetically tractable platform for a multitude of chemical modifications.

Initial explorations into the utility of this compound hydrochloride revealed its potential as a versatile intermediate for the synthesis of bioactive molecules with promise in modulating neurotransmitter systems.[3][4] This foundational understanding has paved the way for more targeted drug discovery campaigns, one of the most fruitful of which has been the development of its structural analogs as potent T-type calcium channel blockers.

Strategic Diversification: Targeting T-Type Calcium Channels for Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[5] A key pathological mechanism implicated in neuropathic pain is the aberrant activity of low-voltage-activated T-type calcium channels, particularly the Ca(v)3.1 (α1G) and Ca(v)3.2 (α1H) subtypes.[6][7] These channels play a crucial role in neuronal excitability and signaling, and their dysregulation contributes to the characteristic symptoms of allodynia and hyperalgesia.[6][7]

Recognizing this, a focused research effort was undertaken to rationally design structural analogs of this compound with the explicit goal of potently and selectively inhibiting T-type calcium channels. This strategic pivot from a general neuropharmacological scaffold to a targeted therapeutic agent exemplifies a modern approach to drug discovery.

The Genesis of a Pharmacophore Model

The design of novel T-type calcium channel blockers based on the this compound core was guided by a ligand-based virtual screening and the development of a hypothetical pharmacophore model.[6][7] This computational approach identified key structural features deemed essential for potent channel inhibition, leading to the synthesis of a series of N-substituted analogs.

Synthetic Elaboration of the this compound Scaffold

The synthesis of the target analogs is a multi-step process that hinges on the initial construction of the isoxazole core, followed by the introduction and modification of the ethylamine side chain.

General Synthetic Pathway

A representative synthetic route to access 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives is outlined below.[6][7] The causality behind these steps lies in the robust and well-established chemical transformations that allow for the controlled and efficient assembly of the final compounds.

Caption: Generalized synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of (3-p-tolyl-isoxazol-5-yl)methanol [3]

-

Oxime Formation: To a solution of 4-methylbenzaldehyde in pyridine, add hydroxylamine hydrochloride. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Nitrile Oxide Generation and Cycloaddition: To the resulting aldoxime solution, add sodium hypochlorite solution dropwise at 0°C. This in situ generates the nitrile oxide. Subsequently, add propargyl alcohol to the reaction mixture.

-

Cyclization: Allow the reaction to warm to room temperature and stir for several hours. The [3+2] cycloaddition between the nitrile oxide and the alkyne yields the (3-p-tolyl-isoxazol-5-yl)methanol.

-

Work-up and Purification: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

This protocol is a representative example; specific conditions may vary based on the desired substituents on the isoxazole ring.

Structure-Activity Relationship (SAR) and Biological Evaluation

The synthesized analogs were evaluated for their inhibitory activity against T-type calcium channels, providing crucial insights into the structure-activity relationship.

In Vitro Screening

The primary screening of the compounds was conducted using a fluorescence-based high-throughput assay to measure the inhibition of T-type calcium channels (Ca(v)3.1 and Ca(v)3.2) expressed in a stable cell line.[6][8] Promising candidates were then further characterized using the more definitive patch-clamp electrophysiology technique.[6][7]

Experimental Protocol: Fluorescence-Based T-Type Calcium Channel Assay [8][9]

-

Cell Culture: Plate cells stably expressing the target T-type calcium channel subtype (e.g., HEK-293 cells) in 384-well plates and culture overnight.

-

Dye Loading: Wash the cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Add the synthesized this compound analogs at various concentrations to the wells.

-

Channel Activation: Depolarize the cell membrane with a high-potassium solution to activate the T-type calcium channels, leading to calcium influx.

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence imaging plate reader. A decrease in the fluorescence signal in the presence of the compound indicates inhibition of the channel.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Key SAR Findings

The biological data from these assays allowed for the elucidation of critical structure-activity relationships that govern the potency and selectivity of these this compound analogs.

| Compound ID | R Group on Amine Nitrogen | Ca(v)3.1 IC50 (µM) | Ca(v)3.2 IC50 (µM) |

| 7b | 4-phenyl-1,2,3,6-tetrahydropyridine | 0.43 | 0.28 |

| 10b | 4-phenylpiperidine | 0.21 | 0.17 |

| Reference | Mibefradil | 0.49 | 0.27 |

| Data adapted from a study on 1-(isoxazol-5-ylmethylaminoethyl) derivatives.[6][7] |

From the data, several key insights emerge:

-

The Nature of the N-Substituent is Critical: The introduction of bulky, lipophilic groups such as 4-phenyl-1,2,3,6-tetrahydropyridine and 4-phenylpiperidine on the terminal amine of the ethylamine side chain resulted in potent T-type calcium channel inhibition.[6][7]

-

Saturation of the Heterocyclic Ring Influences Potency: The piperidine analog (10b ) demonstrated slightly higher potency against both Ca(v)3.1 and Ca(v)3.2 subtypes compared to the tetrahydropyridine analog (7b ), suggesting that the conformational flexibility of the N-substituent plays a role in receptor binding.[6][7]

-

Favorable Comparison to Reference Compounds: Notably, the optimized analogs exhibited potency comparable to or greater than the known T-type calcium channel blocker, mibefradil.[6][7]

Mechanism of Action: Modulating Neuronal Excitability

The therapeutic effect of these this compound analogs in neuropathic pain is directly attributable to their mechanism of action as T-type calcium channel blockers.

Caption: Mechanism of action of this compound analogs in neuropathic pain.

By binding to and inhibiting the function of T-type calcium channels, these compounds reduce the influx of calcium into nociceptive neurons.[6][7] This, in turn, raises the threshold for action potential firing, dampens neuronal hyperexcitability, and ultimately leads to a reduction in the transmission of pain signals.[10] This targeted modulation of a key ion channel implicated in the pathophysiology of neuropathic pain underscores the value of a structure-based drug design approach.

Conclusion and Future Perspectives

The journey from the versatile this compound scaffold to potent and selective T-type calcium channel blockers for neuropathic pain exemplifies the power of rational drug design. This technical guide has illuminated the key aspects of this journey, from synthetic strategy and experimental evaluation to the elucidation of structure-activity relationships and mechanism of action.

The future for this privileged scaffold remains bright. Further optimization of the N-substituents could lead to analogs with enhanced subtype selectivity, improved pharmacokinetic profiles, and reduced off-target effects. Moreover, the inherent versatility of the this compound core suggests that it can be further exploited for the development of novel therapeutics targeting other CNS disorders. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

- Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. European Journal of Medicinal Chemistry. [Link]

- Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model.

- A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Semantic Scholar. [Link]

- Inhibitors of T-Type Calcium Channel. PubChem. [Link]

- Pharmacological and computational evaluation of an isoxazolone derivative for mitigating cisplatin-induced neuropathic pain. Arabian Journal of Chemistry. [Link]

- Synthesis and SAR studies of a novel series of T-type calcium channel blockers. PubMed. [Link]

- Synthesis and T-type calcium channel-blocking effects of aryl(1,5-disubstituted-pyrazol-3-yl)

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

- T-type calcium channel. Wikipedia. [Link]

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

- T-type Calcium Channel Blockers as Neuroprotective Agents. PMC. [Link]

- In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice. PubMed. [Link]

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

- Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed. [Link]

- Drugs for neurop

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and T-type calcium channel-blocking effects of aryl(1,5-disubstituted-pyrazol-3-yl)methyl sulfonamides for neuropathic pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolmolchem.com [biolmolchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Drugs for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers | Semantic Scholar [semanticscholar.org]

- 9. AID 489005 - Inhibitors of T-Type Calcium Channel - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. T-type calcium channel - Wikipedia [en.wikipedia.org]

A Technical Guide to 1-(1,2-Oxazol-5-yl)ethan-1-amine: Synthesis, Chiral Resolution, Characterization, and Applications in Drug Discovery

Abstract

1-(1,2-oxazol-5-yl)ethan-1-amine is a chiral primary amine featuring the versatile 1,2-isoxazole heterocycle. This combination of a stereogenic center and a privileged heterocyclic scaffold makes it a valuable and highly sought-after building block for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research.[1] The isoxazole moiety, known for its diverse biological activities, imparts unique electronic and steric properties, while the chiral amine provides a key vector for stereospecific interactions with biological targets.[2][3] This guide provides an in-depth technical overview of 1-(1,2-oxazol-5-yl)ethan-1-amine, covering its synthesis, enantiomeric resolution, comprehensive analytical characterization, and strategic applications in modern drug development programs.

Core Molecular Attributes: Physicochemical and Stereochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. 1-(1,2-oxazol-5-yl)ethan-1-amine (also referred to as 1-isoxazol-5-yl-ethylamine) is a small molecule whose utility is defined by the interplay between its isoxazole ring and the chiral amine.

The presence of a stereocenter at the carbon atom adjacent to the amine group means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(1,2-oxazol-5-yl)ethan-1-amine and (S)-1-(1,2-oxazol-5-yl)ethan-1-amine. In drug development, it is crucial to isolate and test individual enantiomers, as they often exhibit profoundly different pharmacological and toxicological profiles.

Table 1: Physicochemical Properties of 1-(1,2-Oxazol-5-yl)ethan-1-amine Hydrochloride

| Property | Value | Source |

| IUPAC Name | 1-(1,2-oxazol-5-yl)ethan-1-amine;hydrochloride | [1][4] |

| CAS Number | 1187930-08-0 | [1] |

| Molecular Formula | C₅H₈N₂O·HCl | [1] |

| Molecular Weight | 148.59 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 96% (Assay) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Enantiomeric Purification

The practical utility of this building block hinges on its efficient synthesis and, critically, the separation of its racemic form into single, pure enantiomers.

Synthesis of Racemic 1-(1,2-Oxazol-5-yl)ethan-1-amine

A robust and scalable synthesis is paramount. A common and effective strategy for preparing chiral amines of this nature is the reductive amination of the corresponding ketone precursor, 1-(1,2-oxazol-5-yl)ethan-1-one. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ to the target amine.

Caption: Workflow for the synthesis of the racemic amine.

-

Reaction Setup: To a solution of 1-(1,2-oxazol-5-yl)ethan-1-one (1.0 eq) in methanol (MeOH, 10 volumes), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~2 to decompose excess reducing agent. Basify the mixture with 6M sodium hydroxide (NaOH) to pH >12.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 15 volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

Chiral Resolution of Enantiomers

Separating the racemic mixture is a critical step. Two primary methods are employed: classical diastereomeric salt crystallization and modern preparative chiral chromatography.

This classical technique relies on reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[5] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized.

Caption: Workflow for chiral resolution via crystallization.

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent like ethanol (EtOH) or isopropanol (IPA). In a separate flask, dissolve L-(-)-Tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. Spontaneous precipitation may occur. If not, allow the solution to cool slowly to room temperature, then to 0-4 °C for several hours to induce crystallization. Seeding with a small crystal can be beneficial.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.

-

Enantiomeric Purity Check: Liberate a small sample of the amine from the salt by treating with NaOH and extracting into an organic solvent. Analyze this sample by chiral HPLC to determine the enantiomeric excess (ee%).

-

Recrystallization: If the ee% is not satisfactory (>98%), recrystallize the salt from a fresh portion of the solvent to enhance chiral purity.

-

Liberation: Suspend the purified diastereomeric salt in water and add 6M NaOH until pH >12. Extract the liberated free amine with DCM, dry the organic layer, and concentrate to yield the enantiomerically pure amine.

For rapid and efficient separation, especially on a smaller scale, preparative chiral chromatography is the method of choice.[6] Supercritical fluid chromatography (SFC) is particularly advantageous due to its speed and reduced solvent usage.[7]

-

Column Screening: Screen various chiral stationary phases (CSPs) (e.g., polysaccharide-based columns like Chiralpak® AD-H) with different mobile phases (typically CO₂ with an alcohol co-solvent like methanol or ethanol) to identify the optimal conditions for baseline separation of the enantiomers.[7]

-

Method Optimization: Optimize the flow rate, co-solvent percentage, and column temperature to maximize resolution and throughput.

-

Preparative Separation: Dissolve the racemic amine in the mobile phase co-solvent. Perform stacked injections onto the preparative SFC system.

-

Fraction Collection: Collect the separated enantiomer peaks into individual fractions based on the UV detector signal.

-

Product Isolation: Evaporate the solvent from the collected fractions under reduced pressure to yield the two pure enantiomers. The yields for such separations can range from 60% to over 90%.[7]

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is employed. The structures of newly synthesized isoxazole derivatives are typically confirmed using methods like IR, NMR, and mass spectrometry.[8][9][10]

Table 2: Expected Analytical Data for 1-(1,2-Oxazol-5-yl)ethan-1-amine

| Technique | Expected Observations |

| ¹H NMR | Isoxazole Ring: Two doublets (δ ~6.5-8.5 ppm). Ethylamine Chain: A quartet (CH, δ ~4.0-4.5 ppm), a doublet (CH₃, δ ~1.5-1.8 ppm), and a broad singlet (NH₂, δ ~1.5-2.5 ppm). |

| ¹³C NMR | Isoxazole Ring: Carbons in the δ ~100-170 ppm range. Ethylamine Chain: CH carbon at δ ~45-55 ppm and CH₃ carbon at δ ~20-25 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z corresponding to the exact mass of the free base (C₅H₈N₂O). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=N/C=C stretching of the isoxazole ring (~1500-1650 cm⁻¹). |

| Chiral HPLC/SFC | Two resolved peaks for the racemic mixture on a suitable chiral column. A single peak with >98% area for an enantiomerically pure sample. |

-

Sample Preparation: Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a UV detector and a suitable chiral column (e.g., Chiralpak® AD-H).

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Analysis: Inject the sample and run the chromatogram. The retention times for the two enantiomers will be different.

-

Calculation: Calculate the enantiomeric excess using the areas of the two peaks: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Applications in Drug Development and Medicinal Chemistry

1-(1,2-oxazol-5-yl)ethan-1-amine is not merely a chemical curiosity; it is a strategic tool for constructing novel bioactive molecules.[1] Its value stems from the synergistic combination of its constituent parts.

-

The Isoxazole Core: The isoxazole ring is a well-established "privileged structure" in medicinal chemistry.[11] It can act as a bioisostere for other functional groups (like amides or esters), improving metabolic stability and pharmacokinetic properties. It also provides specific hydrogen bond accepting capabilities (via the nitrogen and oxygen atoms) that are crucial for binding to biological targets like enzymes or receptors.[3]

-

The Chiral Amine: The primary amine is a key handle for further synthetic elaboration, allowing for the construction of amides, sulfonamides, ureas, and other functional groups common in drug molecules. Its chirality ensures that these subsequent modifications are presented to the biological target in a specific three-dimensional orientation, which is often the difference between a potent drug and an inactive molecule.

-

Therapeutic Potential: The scaffold is utilized in developing new medications, with explored applications in neuropharmacology, where it may interact with specific brain receptors.[1] Furthermore, related oxazole-amine structures have been investigated as potent inhibitors of therapeutic targets like FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia.[12]

Caption: Role as a key intermediate in drug discovery.

Conclusion

1-(1,2-oxazol-5-yl)ethan-1-amine represents a confluence of desirable molecular features for the modern medicinal chemist: stereochemical definition, synthetic accessibility, and a privileged heterocyclic core. Its robust synthesis via reductive amination and the well-established protocols for its chiral resolution make it readily available in its enantiomerically pure forms. Supported by a comprehensive suite of analytical techniques for characterization, this building block serves as a powerful platform for the design and synthesis of novel therapeutics aimed at a wide range of biological targets. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of versatile intermediates like 1-(1,2-oxazol-5-yl)ethan-1-amine will only increase.

References

- PubChem.1-(1,2-Oxazol-5-yl)methanamine | C4H6N2O.

- Research Trend.Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. [Link]

- ResearchGate.New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.

- National Institutes of Health (NIH).Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

- ResearchGate.Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.

- ACG Publications.Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.

- American Elements.1-(1,3-oxazol-5-yl)ethan-1-amine hydrochloride. American Elements. [Link]

- Wikipedia.Chiral resolution. Wikipedia. [Link]

- MDPI.Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

- Onyx Scientific.Chiral Resolution Screening. Onyx Scientific. [Link]

- National Institutes of Health (NIH).Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules. [Link]

- ResearchGate.Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one.

- Preprints.org.Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

- The Royal Society of Chemistry.Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. The Royal Society of Chemistry. [Link]

- PubMed.Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.

- PubMed.Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences. [Link]

- PubMed.Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. Journal of Fluorescence. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchtrend.net [researchtrend.net]

- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. onyxipca.com [onyxipca.com]

- 7. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 12. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Potential Therapeutic Targets of Isoxazole Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and capacity for diverse, non-covalent interactions with biological macromolecules have established it as a "privileged structure."[1][2] This versatility has enabled its incorporation into a multitude of therapeutic agents approved by the U.S. Food and Drug Administration (FDA), spanning indications from inflammatory conditions and cancer to neurological disorders.[1][2][3] Isoxazole-based compounds are prominent in drug discovery due to their favorable physicochemical properties, which can lead to improved pharmacokinetic profiles and potent pharmacological effects.[2][3]

This guide provides a comprehensive exploration of the key molecular targets of isoxazole compounds, structured by major therapeutic areas. As a senior application scientist, the narrative synthesizes technical data with mechanistic insights, explaining the causal logic behind experimental designs and validating the therapeutic potential of this remarkable scaffold.

Anti-inflammatory Targets: Precision Inhibition of Cyclooxygenase (COX) Enzymes

Chronic inflammation underlies numerous diseases, and the cyclooxygenase (COX) enzymes are central mediators of this process. Isoxazole-containing compounds, most notably the selective COX-2 inhibitors, represent a significant therapeutic achievement in this domain.

Mechanism of Action: Selective COX-2 Inhibition

The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a "housekeeping" role in functions like protecting the gastric mucosa, and COX-2, which is inducible by inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation.[4] The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1 to minimize gastrointestinal side effects.[1]

The isoxazole scaffold has been instrumental in developing such selective inhibitors. Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), features a core isoxazole ring and demonstrates high selectivity for the COX-2 enzyme.[1][5] By binding to the active site of COX-2, it blocks the conversion of arachidonic acid to prostaglandins, thereby alleviating inflammation and pain.[1] The structural features of the isoxazole ring contribute to the specific interactions within the larger, more accommodating active site of COX-2 compared to COX-1.[6][7]

}

COX-2 inhibition by isoxazole compounds.

Quantitative Data: COX-2 Inhibitory Potency

The efficacy of isoxazole derivatives as COX inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. High selectivity is indicated by a large ratio of COX-1 IC50 to COX-2 IC50.

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |

| Valdecoxib | COX-2 | Data not specified in source | High | [1] |

| IXZ3 | COX-2 | 0.95 | Selective vs. COX-1 | [6] |

| Compound C6 | COX-2 | 0.55 | 113.19 | [8] |

| Compound C5 | COX-2 | 0.85 | 41.82 | [8] |

| Compound C3 | COX-2 | 0.93 | 24.26 | [8] |

Experimental Protocol: Whole Blood Assay for COX-1/COX-2 Selectivity

This ex vivo assay provides a physiologically relevant system to assess inhibitor selectivity by measuring the products of each COX isoform in human whole blood.

Objective: To determine the relative inhibition of COX-1 (measured by Thromboxane B2 production) and COX-2 (measured by Prostaglandin E2 production).

Methodology:

-

Blood Collection: Draw fresh human venous blood into heparinized tubes.

-

Compound Incubation: Aliquot blood into tubes containing various concentrations of the isoxazole test compound or vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

-

COX-2 Induction & Measurement:

-

To one set of aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression.

-

Incubate for 24 hours at 37°C to allow for COX-2 protein synthesis and subsequent PGE2 production.

-

Centrifuge to separate plasma. Quantify PGE2 levels in the plasma using a validated ELISA kit.

-

-

COX-1 Measurement:

-

To a second set of aliquots (without LPS), allow the blood to clot at 37°C for 1 hour. This process stimulates platelet aggregation and COX-1-mediated production of Thromboxane A2, which is rapidly hydrolyzed to the stable Thromboxane B2 (TXB2).

-

Centrifuge to separate serum. Quantify TXB2 levels in the serum using a validated ELISA kit.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE2 (COX-2) and TXB2 (COX-1) production at each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus compound concentration and determine the IC50 value for each isoform using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

-

}

Workflow for determining COX selectivity.

Oncology Targets: A Multi-pronged Approach to Combat Cancer

The versatility of the isoxazole scaffold is particularly evident in oncology, where its derivatives target a wide range of proteins and pathways crucial for cancer cell survival and proliferation.[9][10][11]

A. Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[12] Isoxazole-based compounds have been developed as potent inhibitors of several kinase families.[13]

-

Mechanism of Action: Most isoxazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase's catalytic domain.[13] This prevents the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways like the Wnt and Hedgehog pathways, which can lead to cell cycle arrest and apoptosis.[1]

-

Key Kinase Targets:

-

p38 MAP Kinase: Isoxazole derivatives have been designed as bioisosteric replacements for the imidazole ring in known p38 inhibitors, leading to potent anti-inflammatory and potentially anti-cancer agents.[14]

-

c-Jun N-terminal Kinase (JNK): Isoxazoles have been optimized to create potent and selective JNK inhibitors, a target implicated in neurodegeneration and cancer.[15]

-

Casein Kinase 1 (CK1): Diaryl-isoxazole compounds act as nanomolar inhibitors of CK1δ, a kinase involved in critical cellular processes.[13]

-

Receptor Tyrosine Kinases (RTKs): 3-amino-benzo[d]isoxazole derivatives have shown potent, multi-targeted inhibition of the VEGFR and PDGFR families, which are key drivers of angiogenesis.[16]

-

}

ATP-competitive inhibition of protein kinases.

B. Disruption of Tubulin Polymerization

Microtubules, polymers of tubulin, are essential for forming the mitotic spindle during cell division. Drugs that interfere with tubulin dynamics are mainstays of chemotherapy. Several isoxazole derivatives have been shown to exert their anticancer effects by disturbing tubulin congregation, leading to mitotic arrest and apoptosis.[9][10][17]

C. Other Key Anticancer Mechanisms

The anti-neoplastic activity of isoxazoles is not limited to kinases and tubulin. Various derivatives have been reported to act through other critical mechanisms:[10][17]

-

Aromatase Inhibition: Blocking the conversion of androgens to estrogens, a key strategy in hormone-receptor-positive breast cancer.

-

Topoisomerase Inhibition: Interfering with enzymes that manage DNA topology, leading to DNA damage and cell death.

-

HDAC Inhibition: Modifying chromatin structure to alter gene expression, often reactivating tumor suppressor genes.

-

Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[9]

Neuropharmacological Targets: Modulating Brain Chemistry

Isoxazole compounds have demonstrated significant potential in treating neurological and psychiatric disorders by targeting key enzymes and receptors in the central nervous system.[18][19]

A. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like dopamine and serotonin.[20] Inhibitors of MAO-B are particularly valuable for treating Parkinson's disease, as they increase dopamine levels in the brain.[20]

-

Mechanism of Action: Isoxazole derivatives have been developed as highly potent and selective inhibitors of MAO-B.[21][22] They bind to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. Some derivatives exhibit reversible and competitive inhibition, which can offer a better safety profile compared to irreversible inhibitors.[21]

-

Quantitative Data: A series of 2,1-benzisoxazole derivatives were found to be specific and highly potent inhibitors of MAO-B.[20]

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 7a | MAO-B | 0.017 | [20] |

| Compound 7b | MAO-B | 0.098 | [20] |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

Objective: To determine the IC50 of a test compound for MAO-B inhibition.

Methodology:

-

Enzyme & Substrate Preparation: Use recombinant human MAO-B. Prepare a solution of a suitable substrate, such as kynuramine or benzylamine.

-

Assay Reaction: In a 96-well plate, combine the MAO-B enzyme, various concentrations of the isoxazole test compound, and buffer. Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: The MAO-catalyzed reaction produces hydrogen peroxide (H2O2). This can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or colorimetric probe (e.g., Amplex Red).

-

Measurement: Read the fluorescence or absorbance at appropriate intervals using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value using non-linear regression.

B. Nicotinic Acetylcholine Receptor (nAChR) Modulation

Neuronal nAChRs are ligand-gated ion channels involved in cognitive processes, making them attractive targets for diseases like Alzheimer's and ADHD.[1]

-

Mechanism of Action: The isoxazole-containing compound ABT-418 is a potent and selective agonist of neuronal nAChRs.[1] Its binding to specific nAChR subtypes (e.g., α4β2) activates the intrinsic ion channel, leading to an influx of cations (Na⁺, Ca²⁺) and subsequent neuronal depolarization. This modulation of neuronal excitability is believed to be the basis for its cognitive-enhancing effects.[1]

-

Quantitative Data:

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Reference |

| ABT-418 | α4β2 nAChR | Data not specified in source | Data not specified in source | [1] |

Metabolic Disease Targets: Activating the Master Energy Sensor, AMPK

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[23] Its activation has therapeutic potential for metabolic disorders, including type 2 diabetes.[24][25]

Mechanism of Action: AMPK Activation

AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, it phosphorylates downstream targets to switch on catabolic pathways (like fatty acid oxidation) and switch off anabolic pathways (like lipogenesis).[23] A novel isoxazole derivative, C45, was found to significantly enhance glucose consumption in insulin-resistant liver cells.[26] Mechanistic studies showed that C45 markedly increased the phosphorylation (activation) of AMPK. This activation, in turn, reduced the levels of key gluconeogenesis enzymes (PEPCK and G6Pase), suggesting its potential as an anti-diabetic agent.[26]

}

AMPK activation by an isoxazole compound.

Quantitative Data: Glucose Consumption

| Compound ID | Cell Line | EC50 (Glucose Consumption) | Reference |

| C45 | Insulin-Resistant HepG2 | 0.8 nM | [26] |

Conclusion

The isoxazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its derivatives have demonstrated the ability to potently and often selectively modulate a wide array of biological targets, including enzymes (COX, kinases, MAO), ion channels (nAChRs), and critical signaling nodes (AMPK). The ongoing exploration of isoxazole chemistry continues to yield compounds with improved efficacy and novel mechanisms of action.[18][27] Future trends will likely focus on developing multi-targeted agents for complex diseases like cancer and leveraging the scaffold's favorable properties to address challenging targets in the central nervous system and metabolic pathways.[18][28] The versatility and proven success of isoxazole-containing compounds ensure their continued importance in the landscape of modern drug discovery.

References

- BenchChem. (n.d.). An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.

- Sharma, V., et al. (2021). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online.

- Sharma, V., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.

- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Sysak, S., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

- Sysak, S., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

- Barvian, M., et al. (2000). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.

- Ibrahim, M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Organometallic Chemistry.

- Sharma, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.